molecular formula C5H6N2S2 B12788462 2-Cyano-3-iminobutanedithioic acid CAS No. 71081-51-1

2-Cyano-3-iminobutanedithioic acid

Cat. No.: B12788462
CAS No.: 71081-51-1
M. Wt: 158.2 g/mol
InChI Key: ANIYBTHRXYUGCN-UHFFFAOYSA-N
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Description

2-Cyano-3-iminobutanedithioic acid (CAS: 71081-51-1) is a sulfur-containing organic compound characterized by a cyano group (-CN) at position 2, an imino group (=NH) at position 3, and two thioic acid (-SH) groups on the butanedithioic acid backbone. This compound is primarily utilized in chemical research and synthesis, particularly in the development of heterocyclic frameworks and coordination chemistry due to its electron-withdrawing cyano group and sulfur-based reactivity . Its structure enables participation in nucleophilic substitution, metal chelation, and cyclization reactions.

Properties

CAS No.

71081-51-1

Molecular Formula

C5H6N2S2

Molecular Weight

158.2 g/mol

IUPAC Name

2-cyano-3-iminobutanedithioic acid

InChI

InChI=1S/C5H6N2S2/c1-3(7)4(2-6)5(8)9/h4,7H,1H3,(H,8,9)

InChI Key

ANIYBTHRXYUGCN-UHFFFAOYSA-N

Canonical SMILES

CC(=N)C(C#N)C(=S)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-3-iminobutanedithioic acid typically involves the reaction of cyanoacetamide with carbon disulfide in the presence of a base. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods: Industrial production of 2-Cyano-3-iminobutanedithioic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-3-iminobutanedithioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine or the imino group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or imino groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted derivatives of 2-Cyano-3-iminobutanedithioic acid, such as amines, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Cyano-3-iminobutanedithioic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: It is utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-Cyano-3-iminobutanedithioic acid exerts its effects involves interactions with various molecular targets. The cyano and imino groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The dithioic acid moiety can undergo redox reactions, impacting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 2-cyano-3-iminobutanedithioic acid, differing primarily in substituents or backbone modifications:

Table 1: Structural Comparison of Analogous Compounds

Compound Name CAS Number Key Substituents/Modifications Known Applications/Reactivity
2-Cyano-3-iminobutanedithioic acid 71081-51-1 -CN, =NH, -SH groups Chelation, heterocyclic synthesis
2-Cyano-3-iodo-5-(trifluoromethyl)pyridine 1207845-82-6 -CN, -I, -CF₃ on pyridine ring Pharmaceutical intermediates
2-Cyano-3-iodopyridine N/A -CN, -I on pyridine ring Cross-coupling reactions
N-(2-Carboxyethyl)iminodiacetic acid 6245-75-6 Carboxyethyl, iminodiacetic acid groups Metal ion chelation, buffer solutions

Key Findings:

Reactivity Differences: The pyridine-based analogs (e.g., 2-cyano-3-iodo-5-(trifluoromethyl)pyridine) exhibit enhanced electrophilicity due to electron-withdrawing substituents (-CF₃, -I), making them suitable for Suzuki-Miyaura cross-coupling reactions. In contrast, 2-cyano-3-iminobutanedithioic acid’s thiol groups facilitate metal coordination (e.g., with transition metals like Cu²⁺ or Fe³⁺), as observed in analogous dithioic acids . N-(2-Carboxyethyl)iminodiacetic acid (CAS: 6245-75-6) lacks sulfur but shares chelation properties due to its carboxyl and imino groups, often used in buffer systems for metal ion stabilization .

Stability and Handling: Thioic acid derivatives like 2-cyano-3-iminobutanedithioic acid may decompose under oxidative conditions, releasing hazardous gases (e.g., H₂S), whereas pyridine analogs (e.g., 2-cyano-3-iodopyridine) are more stable but require precautions against halogen-related toxicity .

Synthetic Utility: The cyano group in all listed compounds serves as a versatile intermediate for further functionalization. For example, 2-cyano-3-iminobutanedithioic acid’s -CN group can undergo hydrolysis to carboxylic acids or participate in click chemistry, while iodine substituents in pyridine derivatives enable halogen-exchange reactions .

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